Guretolimod

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

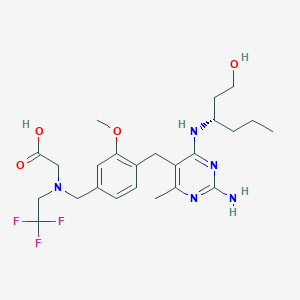

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[4-[[2-amino-4-[[(3S)-1-hydroxyhexan-3-yl]amino]-6-methylpyrimidin-5-yl]methyl]-3-methoxyphenyl]methyl-(2,2,2-trifluoroethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F3N5O4/c1-4-5-18(8-9-33)30-22-19(15(2)29-23(28)31-22)11-17-7-6-16(10-20(17)36-3)12-32(13-21(34)35)14-24(25,26)27/h6-7,10,18,33H,4-5,8-9,11-14H2,1-3H3,(H,34,35)(H3,28,29,30,31)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGKZKKNJOQUSG-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488364-57-3 | |

| Record name | Guretolimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488364573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guretolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UG29YVL56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guretolimod (DSP-0509): A Deep Dive into its Mechanism of Action as a Potent TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guretolimod (DSP-0509) is a novel, synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist designed for systemic intravenous administration. Its mechanism of action centers on the activation of the innate immune system through TLR7, leading to a cascade of events that bridge to a robust and specific adaptive anti-tumor immune response. This technical guide elucidates the core molecular interactions, signaling pathways, and immunological consequences of this compound treatment, supported by preclinical data and detailed experimental methodologies.

Core Mechanism: Selective TLR7 Agonism

This compound is a potent and selective agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells. Unlike many other TLR7 agonists, this compound exhibits high selectivity for TLR7 over the closely related TLR8, which may contribute to a favorable safety profile.

Molecular Interaction and Signaling Cascade

Upon administration, this compound enters the endosomal compartment of TLR7-expressing cells and binds to the receptor. This binding event initiates a conformational change in the TLR7 dimer, leading to the recruitment of the adaptor protein MyD88. The formation of this complex triggers a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, ultimately leading to the activation of key transcription factors, including NF-κB and IRF7.

// Nodes this compound [label="this compound (DSP-0509)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR7 [label="TLR7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRAK4 [label="IRAK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; IRF7 [label="IRF7 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-12)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Type_I_IFN [label="Type I Interferons\n(IFN-α, IFN-β)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> TLR7 [label="Binds to", fontsize=8]; TLR7 -> MyD88 [label="Recruits", fontsize=8]; MyD88 -> IRAK4 [label="Activates", fontsize=8]; IRAK4 -> IRAK1 [label="Phosphorylates", fontsize=8]; IRAK1 -> TRAF6 [label="Activates", fontsize=8]; TRAF6 -> NF_kB [label="Leads to", fontsize=8]; TRAF6 -> IRF7 [label="Leads to", fontsize=8]; NF_kB -> Cytokines [label="Induces Transcription", fontsize=8]; IRF7 -> Type_I_IFN [label="Induces Transcription", fontsize=8]; } this compound-induced TLR7 signaling pathway.

Pharmacological and Immunological Effects

The activation of the TLR7 signaling pathway by this compound results in a multi-faceted immune response, characterized by the activation of both innate and adaptive immunity.

Innate Immune Activation

The primary consequence of TLR7 agonism by this compound is the robust production of type I interferons (IFN-α and IFN-β) by pDCs. This is a critical event that initiates a broad innate immune response, including the activation of natural killer (NK) cells, conventional dendritic cells (cDCs), and macrophages. Activated cDCs upregulate co-stimulatory molecules and MHC class I and II, enhancing their ability to present tumor antigens.

Bridging to Adaptive Immunity

The innate immune activation orchestrated by this compound is pivotal for priming and directing a potent and durable adaptive anti-tumor response. The key effects include:

-

Enhanced Antigen Presentation: Activated and matured dendritic cells migrate to lymph nodes and present tumor-associated antigens to naive T cells.

-

Generation of Tumor-Specific CD8+ T Cells: The cytokine milieu, particularly the presence of Type I IFNs and IL-12, promotes the differentiation of naive CD8+ T cells into cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells.

-

Expansion of Effector Memory T Cells: this compound treatment leads to an expansion of the effector memory T cell population, which is crucial for long-term anti-tumor immunity and preventing tumor recurrence.

-

Conversion of "Cold" Tumors to "Hot" Tumors: By inducing the production of chemokines, this compound promotes the infiltration of immune cells, including CD8+ T cells, into the tumor microenvironment, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immunotherapy.

// Nodes this compound [label="this compound (DSP-0509)\nAdministration (IV)", fillcolor="#FBBC05", fontcolor="#202124"]; pDC_Activation [label="pDC Activation via TLR7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Type_I_IFN [label="Type I IFN Production\n(IFN-α)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Innate_Activation [label="Innate Immune Activation\n(NK cells, cDCs, Macrophages)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antigen_Presentation [label="Enhanced Antigen Presentation\nby cDCs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T_Cell_Priming [label="Priming and Activation of\nNaive T Cells in Lymph Nodes", fillcolor="#34A853", fontcolor="#FFFFFF"]; CTL_Generation [label="Generation of Tumor-Specific\nCD8+ Cytotoxic T Lymphocytes (CTLs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Infiltration [label="Infiltration of CTLs into\nTumor Microenvironment", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Lysis [label="Tumor Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> pDC_Activation; pDC_Activation -> Type_I_IFN; Type_I_IFN -> Innate_Activation; Innate_Activation -> Antigen_Presentation; Antigen_Presentation -> T_Cell_Priming; T_Cell_Priming -> CTL_Generation; CTL_Generation -> Tumor_Infiltration; Tumor_Infiltration -> Tumor_Lysis; } Workflow of this compound-induced anti-tumor immune response.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound.

| Parameter | Value | Species | Assay System |

| TLR7 Agonistic Activity | EC50 = 316 nM | Human | In vitro reporter assay |

| TLR8 Agonistic Activity | EC50 > 10 µM | Human | In vitro reporter assay |

Table 1: In Vitro TLR Agonistic Activity of this compound

| Treatment | Cytokine/Chemokine | Time Point | Observation |

| This compound (1 mg/kg, IV) in CT26 model | Various | 2 hours | Increased levels of cytokines/chemokines |

| 24 hours | Levels returned to baseline | ||

| This compound (5 mg/kg, IV) in wild-type mice | IFNα, TNFα, IP-10 | 2 hours | Marked increase in plasma concentrations |

| This compound (5 mg/kg, IV) in TLR7 KO mice | IFNα, TNFα, IP-10 | 2 hours | Dramatically attenuated cytokine secretion |

Table 2: In Vivo Cytokine Induction by this compound in Mice

Detailed Experimental Protocols

In Vitro TLR7 Reporter Assay

This protocol describes a representative method for determining the TLR7 agonistic activity of a compound using a commercially available HEK293 cell line engineered to express human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compound (this compound) and positive control (e.g., R848)

-

96-well, flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.

-

Assay Plate Preparation: Add 20 µL of serial dilutions of the test compound (this compound) and positive control to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Cell Seeding: Add 180 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Data Analysis: Determine the EC50 value by plotting the OD values against the compound concentrations and fitting the data to a four-parameter logistic curve.

Chromium-51 Release Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic activity of this compound-induced CTLs against tumor target cells.

Materials:

-

Effector cells (CTLs isolated from this compound-treated, tumor-bearing mice)

-

Target cells (tumor cell line, e.g., CT26)

-

Chromium-51 (51Cr) as sodium chromate

-

Complete RPMI-1640 medium

-

96-well, round-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 target cells in 100 µL of complete medium.

-

Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing gently every 20-30 minutes.

-

Wash the labeled target cells three times with complete medium to remove unincorporated 51Cr.

-

Resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

-

Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Spontaneous Release Control: Add 100 µL of medium instead of effector cells.

-

Maximum Release Control: Add 100 µL of 2% Triton X-100 solution to lyse the target cells.

-

-

Incubation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact and incubate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100

-

nCounter Analysis of Tumor-Infiltrating Lymphocytes

This protocol provides a general workflow for analyzing the gene expression profile of tumor-infiltrating lymphocytes (TILs) from this compound-treated tumors using the NanoString nCounter platform with a panel such as the PanCancer Immune Profiling Panel.

Materials:

-

Tumor tissue from vehicle- and this compound-treated mice

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

Flow cytometry for cell sorting (optional, for isolating specific immune cell populations)

-

RNA isolation kit

-

nCounter Prep Station and Digital Analyzer

-

nCounter PanCancer Immune Profiling Panel CodeSet and reagents

Procedure:

-

Tumor Dissociation and TIL Isolation:

-

Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension.

-

Isolate TILs using density gradient centrifugation or magnetic-activated cell sorting (MACS) for CD45+ cells.

-

-

RNA Extraction: Extract total RNA from the isolated TILs using a suitable kit. Quantify and assess the quality of the RNA.

-

Hybridization:

-

Hybridize 50-100 ng of total RNA with the nCounter reporter and capture probes from the PanCancer Immune Profiling Panel overnight at 65°C.

-

-

Sample Processing and Data Acquisition:

-

Process the hybridized samples on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on the cartridge.

-

Scan the cartridge on the nCounter Digital Analyzer to count the individual barcode signals for each gene.

-

-

Data Analysis:

-

Normalize the raw data using the positive controls and housekeeping genes included in the panel.

-

Perform differential gene expression analysis between the this compound-treated and vehicle control groups.

-

Conduct pathway analysis to identify modulated immune pathways and cell type profiling to assess changes in the composition of the tumor immune infiltrate.

-

Conclusion

This compound (DSP-0509) is a promising immuno-oncology agent with a well-defined mechanism of action centered on the selective activation of TLR7. By potently stimulating the innate immune system, particularly pDCs, this compound initiates a cascade of events that lead to the generation of a robust and durable adaptive anti-tumor immune response. Preclinical data demonstrate its ability to induce a pro-inflammatory cytokine and chemokine response in a TLR7-dependent manner, leading to enhanced CTL activity and tumor control. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other TLR7 agonists in the field of cancer immunotherapy.

Guretolimod's Immunostimulatory Symphony: A Technical Deep Dive into its Downstream Signaling in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guretolimod (DSP-0509), a potent and selective Toll-like receptor 7 (TLR7) agonist, has emerged as a promising immunotherapeutic agent. Its ability to awaken and orchestrate a robust anti-tumor immune response hinges on its intricate downstream signaling cascades within various immune cell populations. This technical guide provides an in-depth exploration of the molecular mechanisms elicited by this compound, focusing on the activation of key signaling pathways, the induction of a broad spectrum of cytokines, and the phenotypic maturation of critical immune effector cells. Through a comprehensive review of preclinical and clinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's immunological effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular abnormalities, including cancer. Toll-like receptors (TLRs) are a cornerstone of this system, acting as sentinels that recognize conserved molecular patterns. TLR7, localized within the endosomes of immune cells, is a key sensor of single-stranded RNA (ssRNA), a hallmark of viral infections. This compound, a synthetic small molecule, mimics this viral signal, thereby potently activating TLR7 and initiating a powerful immune cascade. This activation bridges the innate and adaptive immune systems, leading to the generation of a durable and specific anti-tumor response. Understanding the precise downstream signaling events triggered by this compound is paramount for its rational clinical development, both as a monotherapy and in combination with other immunomodulatory agents.

This compound's Mechanism of Action: TLR7-Dependent Signaling

This compound exerts its immunostimulatory effects through the selective activation of TLR7. It has a demonstrated half-maximal effective concentration (EC50) for human TLR7 of 316 nM, with significantly lower activity on TLR8 (EC50 > 10 μM), highlighting its selectivity.[1] Upon binding to TLR7 within the endosomal compartment of immune cells, this compound triggers a conformational change in the receptor, initiating the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This event nucleates the formation of a signaling complex known as the Myddosome.

The Myddosome serves as a scaffold for the recruitment and activation of Interleukin-1 receptor-associated kinases (IRAKs), primarily IRAK4 and IRAK1. IRAK4, acting as a master kinase, phosphorylates and activates IRAK1. Activated IRAK1 then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains, which act as a scaffold to recruit and activate the TAK1 complex (composed of TGF-β-activated kinase 1, TAB1, and TAB2/3).

Activated TAK1 is a critical node in the pathway, bifurcating the signal to two major downstream cascades:

-

The NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex (comprising IKKα, IKKβ, and NEMO/IKKγ). The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal of the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing its translocation to the nucleus. Nuclear NF-κB then binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.

-

The MAP Kinase Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, including the JNK and p38 pathways, which lead to the activation of the transcription factor AP-1. AP-1 collaborates with NF-κB to drive the expression of many inflammatory genes.

In plasmacytoid dendritic cells (pDCs), TLR7 signaling also strongly activates Interferon Regulatory Factor 7 (IRF7) through a MyD88-dependent, IRAK1-mediated pathway, leading to the robust production of type I interferons (IFN-α/β).

Quantitative Effects of this compound on Immune Cells

The activation of downstream signaling pathways by this compound translates into quantifiable changes in immune cell function, including cytokine production and the expression of cell surface markers indicative of maturation and activation.

Cytokine Induction

This compound is a potent inducer of a wide range of cytokines and chemokines. The specific profile and magnitude of cytokine production can vary depending on the immune cell type, the concentration of this compound, and the duration of stimulation.

| Cytokine/Chemokine | Cell Type | Species | Concentration of this compound | Change in Expression | Reference |

| IFN-α | Primary pDCs | Human | 0.1 - 10 µM | Dose-dependent increase | [2][3] |

| IFN-α | Whole Blood | Mouse | 5 mg/kg (in vivo) | Marked increase at 2h | [2][3] |

| TNF-α | Whole Blood | Mouse | 5 mg/kg (in vivo) | Marked increase at 2h | [2][3] |

| IP-10 (CXCL10) | Whole Blood | Mouse | 5 mg/kg (in vivo) | Marked increase at 2h | [2][3] |

| TNF-α | BMDMs | Mouse | Not specified | Increased secretion | [4] |

| IL-10 | BMDMs | Mouse | Not specified | Reduced secretion (with AXL inhibitor) | [4] |

| IL-12 | Tumor Microenvironment | Mouse | 5 mg/kg (in vivo, with RT) | Increased expression | [5][6] |

Upregulation of Cell Surface Markers

This compound promotes the maturation and activation of antigen-presenting cells (APCs) and other immune cells, a process characterized by the increased expression of co-stimulatory molecules and other activation markers.

| Marker | Cell Type | Species | Concentration of this compound | Change in Expression | Reference |

| CD86 | BMDCs | Mouse | Not specified | Dose-dependent increase | [4] |

| CD80 | PBLs | Mouse | 5 mg/kg (in vivo, with RT) | High expression predictive of response | [5][6] |

| MHC Class II | BMDCs | Mouse | 1 µM | Elevation of mRNA expression | [2][3] |

| CD8+ T cells | TILs | Mouse | Not specified (with anti-PD-1) | Increased ratio | [1] |

| Effector Memory T cells | TILs | Mouse | Not specified (with anti-PD-1) | Increased ratio | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the downstream signaling of this compound.

In Vitro Stimulation of Human Primary Plasmacytoid Dendritic Cells (pDCs) and IFN-α ELISA

This protocol describes the isolation and stimulation of human pDCs with this compound to measure the production of IFN-α.

4.1.1. Materials

-

Ficoll-Paque PLUS (GE Healthcare)

-

RosetteSep™ Human Plasmacytoid DC Enrichment Cocktail (STEMCELL Technologies)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (DSP-0509)

-

Human IFN-α ELISA Kit (e.g., from Mabtech or R&D Systems)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader

4.1.2. Protocol

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

-

Enrich for pDCs from the PBMC fraction using the RosetteSep™ Human Plasmacytoid DC Enrichment Cocktail according to the manufacturer's instructions.

-

Resuspend the enriched pDCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Add the this compound dilutions to the wells containing the pDCs and incubate for 4 hours in a CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatants.

-

Quantify the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit, following the manufacturer's protocol.

-

Read the absorbance on a plate reader and calculate the IFN-α concentrations based on a standard curve.

Western Blot Analysis of IRAK1 Phosphorylation

This protocol details a method to detect the phosphorylation of IRAK1 in an immune cell line (e.g., THP-1 monocytes) following stimulation with a TLR7 agonist like this compound.

4.2.1. Materials

-

THP-1 cells

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics

-

This compound (DSP-0509)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-IRAK1 (Thr209) and Rabbit anti-total IRAK1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

4.2.2. Protocol

-

Culture THP-1 cells in complete RPMI 1640 medium.

-

Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.

-

Stimulate the cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total IRAK1 to confirm equal protein loading.

Flow Cytometry Analysis of NF-κB p65 Nuclear Translocation

This protocol provides a method for quantifying the nuclear translocation of the NF-κB p65 subunit in immune cells using flow cytometry.

4.3.1. Materials

-

Immune cells of interest (e.g., PBMCs, dendritic cells)

-

This compound (DSP-0509)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

Nuclear stain (e.g., DAPI)

-

Flow cytometer

4.3.2. Protocol

-

Stimulate the immune cells with this compound at the desired concentration and for the optimal time determined from time-course experiments.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.

-

Incubate the cells with the primary antibody against NF-κB p65 for 1 hour at room temperature.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes at room temperature, protected from light.

-

Wash the cells and stain with a nuclear stain like DAPI.

-

Acquire the samples on a flow cytometer, collecting signals for the p65 antibody and the nuclear stain.

-

Analyze the data using appropriate software to quantify the amount of p65 signal that co-localizes with the nuclear stain, indicating nuclear translocation.

Conclusion

This compound is a selective TLR7 agonist that activates a well-defined downstream signaling pathway in immune cells, leading to a robust pro-inflammatory and anti-tumor response. The activation of the MyD88-dependent pathway, culminating in the activation of NF-κB and IRF7, drives the production of key cytokines like IFN-α and TNF-α, and promotes the maturation of antigen-presenting cells. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound. Future studies focusing on a more granular quantification of the entire signaling cascade in various human immune cell subsets will further refine our understanding and facilitate the development of more effective cancer immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Guretolimod (DSP-0509): A Deep Dive into its Immunomodulatory Effects on Innate and Adaptive Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guretolimod (DSP-0509) is a novel, systemically administered, small-molecule Toll-like receptor 7 (TLR7) agonist designed to elicit a robust anti-tumor immune response. As a selective TLR7 agonist, this compound acts as a potent immunomodulator, bridging the innate and adaptive immune systems to recognize and eliminate cancer cells. Preclinical studies have demonstrated its ability to activate key innate immune cells, leading to a cascade of downstream effects that culminate in the generation of a potent and durable tumor-specific adaptive immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its quantitative effects on innate and adaptive immunity, detailed experimental protocols from key preclinical studies, and visualizations of the associated biological pathways and experimental workflows.

Core Mechanism of Action: TLR7 Agonism

This compound exerts its immunostimulatory effects through the selective activation of TLR7, an endosomal pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs), B cells, and to a lesser extent, on macrophages and other myeloid cells.[1][2][3] Upon binding to TLR7, this compound initiates a signaling cascade that is pivotal in the initiation of an anti-tumor immune response.

Signaling Pathway

The activation of TLR7 by this compound triggers a MyD88-dependent signaling pathway. This leads to the recruitment of IRAK4 and IRAK1, and subsequent activation of TRAF6. This cascade culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). IRF7 activation is critical for the production of type I interferons (IFN-α and IFN-β), while NF-κB drives the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

Caption: this compound activates the TLR7-MyD88 signaling pathway.

Effects on Innate Immunity

This compound's initial impact is on the innate immune system, primarily through the activation of dendritic cells and macrophages. This activation is characterized by the production of key cytokines and the upregulation of molecules involved in antigen presentation.

Quantitative Data: Cytokine Production

Preclinical studies have quantified the cytokine response following this compound administration.

| Cytokine | Model System | Treatment | Concentration/Fold Increase | Reference |

| IFN-α | Human pDCs | This compound (DSP-0509) | Dose-dependent increase | [1] |

| IFN-α | CT26 tumor-bearing mice | 1 mg/kg DSP-0509 (intravenous) | Peak at 2 hours post-administration | [3] |

| TNF-α | Bone marrow-derived macrophages (BMDMs) | DSP-0509 + AXL inhibitor (TP-0903) | Significantly increased vs DSP-0509 alone | |

| IL-10 | Bone marrow-derived macrophages (BMDMs) | DSP-0509 + AXL inhibitor (TP-0903) | Significantly decreased vs DSP-0509 alone | |

| Various Cytokines | CT26 tumor-bearing mice | 1 mg/kg DSP-0509 (intravenous) | Systemic increase in multiple cytokines |

Quantitative Data: Innate Immune Cell Activation

Single-cell RNA sequencing of tumor-infiltrating lymphocytes (TILs) from a murine tumor model revealed significant changes in the composition of innate immune cells following this compound treatment.

| Immune Cell Population | Treatment Group | Percentage of CD45+ Cells (vs. Vehicle) | Reference |

| Natural Killer (NK) Cells | DSP-0509 monotherapy | Increased | |

| Monocytes | DSP-0509 monotherapy | Increased | |

| Granulocytes | DSP-0509 monotherapy | Increased | |

| Macrophages | DSP-0509 monotherapy | Decreased | |

| Plasmacytoid Dendritic Cells (pDCs) | DSP-0509 monotherapy | Decreased | |

| M1-like Macrophages | DSP-0509 + anti-PD-1 | Marked rise vs DSP-0509 alone |

Effects on Adaptive Immunity

The this compound-induced activation of the innate immune system serves as a critical bridge to the adaptive immune response. The production of type I interferons and other cytokines, along with the enhanced antigen-presenting capacity of dendritic cells, promotes the priming and activation of tumor-specific T cells.

Quantitative Data: T-Cell Populations and Function

Flow cytometry and functional assays in preclinical models have demonstrated a significant impact of this compound on T-cell populations and their effector functions.

| T-Cell Parameter | Model System | Treatment | Observation | Reference |

| CD8+ T-Cell Infiltration | CT26 tumor model | DSP-0509 + anti-PD-1 | Significantly increased vs monotherapy | |

| Effector Memory T-Cells (CD8+CD62L-CD127+) in TILs | CT26 tumor model | DSP-0509 + anti-PD-1 | Significantly increased vs monotherapy | |

| Gzmb+, Prf1+, Ctla4+, Icos+ CD8+ T-Cells | Murine tumor model (scRNA-seq) | DSP-0509 + anti-PD-1 | Significantly increased cluster vs DSP-0509 alone | |

| Regulatory T-Cells (Tregs) in Tumor | Murine tumor model | DSP-0509 + IDO1 inhibitor | Effectively reduced | |

| Tumor-Specific IFN-γ Secreting CTLs | CT26-bearing mice (ELISpot) | DSP-0509 + Radiotherapy | Increased | |

| Effector Memory CD8+ T-Cells in Spleen | CT26-bearing mice | DSP-0509 + Radiotherapy | Increased |

Experimental Protocols

In Vitro Bone Marrow-Derived Dendritic Cell (BMDC) Activation Assay

This protocol outlines the generation of BMDCs and their subsequent stimulation with this compound to assess innate immune activation.

-

Harvesting Bone Marrow:

-

Euthanize mice (e.g., C57BL/6) via an approved method.

-

Sterilize the hind legs with 70% ethanol.

-

Dissect the femurs and tibias, removing all muscle and connective tissue.

-

Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

-

BMDC Culture and Differentiation:

-

Plate the bone marrow cells in petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh complete RPMI-1640 with GM-CSF.

-

On day 6, gently collect the non-adherent and loosely adherent cells, which are the immature BMDCs.

-

-

This compound Stimulation and Analysis:

-

Re-plate the immature BMDCs in 24-well plates.

-

Treat the cells with varying concentrations of this compound (DSP-0509) or a vehicle control.

-

After 24-48 hours, collect the cell culture supernatants for cytokine analysis (e.g., ELISA for IFN-α, TNF-α).

-

Harvest the cells for flow cytometry analysis of activation markers (e.g., CD80, CD86, MHC Class II).

-

Caption: Workflow for assessing this compound's effect on BMDCs.

In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound alone or in combination with other immunotherapies.

-

Tumor Cell Implantation:

-

Culture a murine tumor cell line (e.g., CT26 colon carcinoma).

-

Inject a specific number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of syngeneic mice (e.g., BALB/c).

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Treatment Administration:

-

Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).

-

Administer this compound (DSP-0509) intravenously at a specified dose and schedule (e.g., 5 mg/kg, weekly).

-

Administer other therapies (e.g., anti-PD-1 antibody) as per the study design.

-

-

Monitoring and Endpoints:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor animal body weight and overall health.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice.

-

-

Ex Vivo Analysis:

-

Collect tumors, spleens, and peripheral blood for immunological analysis.

-

Prepare single-cell suspensions from tumors and spleens.

-

Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).

-

Conduct functional assays such as ELISpot to measure tumor-specific T-cell responses.

-

Caption: Workflow for in vivo evaluation of this compound's efficacy.

Clinical Perspective

A Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety and pharmacokinetic profile of this compound in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab. However, the trial was terminated due to the "changing landscape" and a final report with clinical data on its immunological effects in humans is not publicly available.

Conclusion

This compound (DSP-0509) is a potent and selective TLR7 agonist that effectively activates both innate and adaptive immunity to exert anti-tumor effects. Preclinical data robustly support its mechanism of action, demonstrating the induction of type I interferons and pro-inflammatory cytokines, activation of dendritic cells and macrophages, and the subsequent priming and expansion of tumor-specific CD8+ T cells. The synergistic effects observed in combination with checkpoint inhibitors and radiotherapy highlight its potential as a cornerstone of future cancer immunotherapy regimens. While clinical data remains limited, the strong preclinical evidence warrants further investigation into the therapeutic utility of this compound in various oncology settings.

References

Guretolimod's Modulation of the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guretolimod (DSP-0509) is a novel, systemically administered small molecule agonist of Toll-like receptor 7 (TLR7).[1] As a key component of the innate immune system, TLR7 activation triggers a cascade of signaling events that bridge innate and adaptive immunity, making it a compelling target for cancer immunotherapy.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted role in modulating the tumor microenvironment (TME). The information presented herein is a synthesis of publicly available preclinical and clinical data, intended to serve as a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.

Mechanism of Action: TLR7 Agonism

This compound is a selective agonist for TLR7, with significantly less activity on TLR8.[2] TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and other myeloid cells.[2] Upon binding to this compound, TLR7 initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines.

Signaling Pathway of this compound

Caption: this compound's TLR7 signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Type/Assay | Value | Reference(s) |

| TLR7 Agonistic Activity (EC50) | Human | TLR7/NF-κB/SEAP HEK293 Reporter Assay | 316 nM | |

| Human | TLR7/NF-κB/SEAP HEK293 Reporter Assay | 515 nM | ||

| Mouse | TLR7/NF-κB/SEAP HEK293 Reporter Assay | 33 nM | ||

| TLR8 Agonistic Activity (EC50) | Human | TLR8/NF-κB/SEAP HEK293 Reporter Assay | > 10 µM | |

| IFNα Induction | Human | Primary pDCs | Dose-dependent increase |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Mice

| Parameter | Mouse Model | Dose | Value/Observation | Reference(s) |

| Half-life (T1/2) | Not specified | Not specified | 0.69 hours | |

| Peak Plasma Concentration of IFNα | CT26 tumor-bearing | 5 mg/kg i.v. | Marked increase at 2 hours post-administration | |

| Peak Plasma Concentration of TNFα | CT26 tumor-bearing | 5 mg/kg i.v. | Marked increase at 2 hours post-administration | |

| Peak Plasma Concentration of IP-10 | CT26 tumor-bearing | 5 mg/kg i.v. | Marked increase at 2 hours post-administration | |

| Cytokine Induction | CT26 tumor-bearing | 1 mg/kg i.v. | Increased levels of various cytokines and chemokines at 2 hours, returning to baseline at 24 hours |

Table 3: Modulation of Tumor Microenvironment by this compound in CT26 Mouse Model (Flow Cytometry Data)

| Immune Cell Population (% of CD45+ cells) | Vehicle | This compound (5 mg/kg i.v.) | This compound + anti-PD-1 (Responders) | Reference(s) |

| CD4+ T cells | Baseline | ↑ | Not specified | |

| Regulatory T cells (Tregs) | Baseline | ↑ | Not specified | |

| NK cells | Baseline | ↑ | ↑ | |

| Monocytes | Baseline | ↑ | Not specified | |

| Macrophages | Baseline | ↓ | ↓ | |

| Plasmacytoid Dendritic Cells (pDCs) | Baseline | ↑ | ↓ | |

| Granulocytes | Baseline | ↑ | ↑ | |

| CD8+ T cells | Baseline | Not significantly changed | ↑ | |

| Effector Memory T cells (CD8+CD62L-CD127+) | Not specified | Not specified | ↑ in peripheral blood |

(Note: "↑" indicates a significant increase and "↓" indicates a significant decrease compared to the vehicle group. "Baseline" refers to the control group receiving a vehicle. Specific percentages were not consistently provided in the source material and are therefore represented qualitatively.)

Experimental Protocols

TLR7 Reporter Assay

Objective: To determine the in vitro agonistic activity of this compound on human and mouse TLR7.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human TLR7, human TLR8, or mouse TLR7, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

This compound is serially diluted and added to the cells.

-

The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

The cell culture supernatant is collected.

-

SEAP activity is measured using a commercially available chemiluminescent substrate.

-

The EC50 value is calculated from the dose-response curve.

-

In Vivo Tumor Models and Treatment

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies.

Methodology (Example: CT26 model):

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Tumor Cell Implantation: 1 x 10^6 CT26 colon carcinoma cells are implanted subcutaneously into the flank of each mouse.

-

Treatment:

-

When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups.

-

This compound is administered intravenously (i.v.) at doses of 1 mg/kg or 5 mg/kg, typically once a week.

-

For combination therapy, anti-PD-1 antibody (e.g., clone RMP1-14) is administered intraperitoneally (i.p.) at a dose of 200 µg per mouse, twice weekly.

-

-

Monitoring: Tumor growth is monitored by measuring tumor volume with calipers. Animal survival is also recorded.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.

Methodology:

-

Tumor Digestion: Tumors are excised, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Cell Staining:

-

The single-cell suspension is stained with a viability dye to exclude dead cells.

-

Cells are then incubated with a cocktail of fluorescently labeled antibodies against various immune cell surface markers. A representative antibody panel may include:

-

General Leukocytes: CD45

-

T Cells: CD3, CD4, CD8

-

T Cell Subsets: CD62L, CD127 (for memory T cells)

-

Regulatory T Cells: FoxP3 (requires intracellular staining)

-

Myeloid Cells: CD11b, Ly6G (for MDSCs), F4/80 (for macrophages)

-

Dendritic Cells: CD11c

-

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the percentages of different immune cell populations within the CD45+ gate.

Chromium-51 Release Cytotoxicity Assay

Objective: To assess the cytotoxic activity of splenocytes from treated mice against tumor cells.

Methodology:

-

Target Cell Labeling: CT26 tumor cells (target cells) are labeled with radioactive Chromium-51 (⁵¹Cr).

-

Effector Cell Preparation: Spleens are harvested from treated and control mice, and single-cell suspensions of splenocytes (effector cells) are prepared.

-

Co-culture: Labeled target cells are co-cultured with effector cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Chromium Release Measurement: After a 4-hour incubation, the supernatant is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release is the amount of ⁵¹Cr released from target cells incubated with media alone.

-

Maximum release is the amount of ⁵¹Cr released from target cells lysed with a detergent.

-

This compound's Impact on the Tumor Microenvironment

This compound monotherapy has demonstrated significant anti-tumor activity in various syngeneic mouse models, including the LM8 osteosarcoma and CT26 colon carcinoma models. This anti-tumor effect is largely dependent on the presence of CD8+ T cells.

Remodeling the Immune Landscape

This compound treatment leads to a significant influx of various immune cells into the TME, effectively converting "cold" tumors into "hot," immune-inflamed tumors. Single-cell RNA sequencing and flow cytometry analyses have revealed an increase in the percentages of NK cells, monocytes, and granulocytes within the TME following this compound administration. While the percentage of macrophages decreases, this compound enhances their tumoricidal activity. Interestingly, both CD4+ T cells and regulatory T cells (Tregs) are also increased, although in vitro studies suggest that this compound can inhibit Treg differentiation and suppressive function.

Synergistic Effects in Combination Therapy

The immunomodulatory effects of this compound make it an ideal candidate for combination with immune checkpoint inhibitors. In the CT26 model, the combination of this compound with an anti-PD-1 antibody resulted in significantly enhanced tumor growth inhibition compared to either monotherapy. This combination therapy was associated with an expansion of effector memory T cells in both the peripheral blood and the tumor. Furthermore, mice that achieved a complete response to the combination therapy were able to reject a subsequent re-challenge with the same tumor cells, indicating the establishment of a durable anti-tumor memory.

The combination of this compound with an anti-PD-1 antibody also leads to a decrease in polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) in the TME of the 4T1 breast cancer model. This reduction in immunosuppressive cells further contributes to the enhanced anti-tumor immune response.

Experimental Workflow for Combination Therapy Evaluation

Caption: Workflow for evaluating this compound combination therapy.

Conclusion

This compound is a potent and selective TLR7 agonist that effectively modulates the tumor microenvironment to promote anti-tumor immunity. Its ability to induce type I interferons, activate a broad range of immune cells, and synergize with immune checkpoint inhibitors highlights its potential as a valuable component of next-generation cancer immunotherapies. The data summarized in this guide provide a solid foundation for further research and development of this compound in various oncology indications.

Logical Relationship of this compound's Anti-Tumor Activity

Caption: Logical flow of this compound's anti-tumor effects.

References

Chemical structure and properties of Guretolimod (DSP-0509)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guretolimod, also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with potential applications in immuno-oncology. As a systemically available agent, it is designed to stimulate the innate immune system, leading to a cascade of anti-tumor responses. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a pyrimidine (B1678525) derivative, distinguishing it from earlier imidazoquinoline-based TLR7 agonists.[1] Its chemical structure allows for systemic administration. The hydrochloride salt is typically used in research and development.

Table 1: Chemical and Physical Properties of this compound (DSP-0509)

| Property | Value | Source |

| Chemical Name | [({4-[(2-amino-4-{[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxyphenyl}methyl)(2,2,2-trifluoroethyl)amino]acetic acid | MedKoo |

| Molecular Formula | C24H34F3N5O4 (Free Base) | [2][3] |

| C24H35ClF3N5O4 (HCl Salt) | [1] | |

| Molecular Weight | 513.55 g/mol (Free Base) | [2] |

| 550.01 g/mol (HCl Salt) | ||

| Appearance | Off-white to light yellow solid | |

| Solubility | High water solubility | |

| DMSO: 100 mg/mL (181.81 mM) |

Mechanism of Action

This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding to TLR7, this compound initiates a downstream signaling cascade that results in potent anti-tumor immune responses.

Signaling Pathway

The activation of TLR7 by this compound triggers a MyD88-dependent signaling pathway. This involves the recruitment of adaptor protein MyD88, which then forms a complex with interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4, and TNF receptor-associated factor 6 (TRAF6). This complex ultimately leads to the phosphorylation and activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β).

Downstream Immunological Effects

The production of type I interferons is a central component of this compound's anti-tumor activity. These cytokines stimulate a variety of immune cells, including:

-

Plasmacytoid Dendritic Cells (pDCs): Leading to further cytokine and chemokine production.

-

Natural Killer (NK) Cells: Enhancing their cytotoxic activity against tumor cells.

-

Cytotoxic T-Lymphocytes (CTLs): Promoting their activation and infiltration into the tumor microenvironment.

This cascade of immune activation can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.

Pharmacological Data

In Vitro Activity

This compound has demonstrated potent and selective agonistic activity at the TLR7 receptor.

Table 2: In Vitro Activity of this compound (DSP-0509)

| Assay | Species | EC50 | Source |

| TLR7 Agonistic Activity | Human | 316 nM | |

| TLR7 Agonistic Activity | Murine | 33 nM | |

| TLR8 Agonistic Activity | Human | > 10 µM |

Pharmacokinetics

Preclinical studies in mice have characterized the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound (DSP-0509) in Mice

| Parameter | Value | Species | Route | Source |

| Half-life (T1/2) | 0.69 hours | Mouse | Intravenous | |

| Clearance | Rapid elimination | Mouse | Intravenous | |

| Note | Excretion is partly mediated by organic anion transporting peptide (OATP) transporters. |

Pharmacodynamics

In vivo studies have demonstrated that this compound induces a rapid and robust pharmacodynamic response.

Table 4: In Vivo Pharmacodynamic Effects of this compound (DSP-0509) in Mice

| Biomarker | Effect | Time Point | Species | Source |

| IFNα | Increased secretion | 2 hours post-dose | Mouse | |

| TNFα | Increased secretion | 2 hours post-dose | Mouse | |

| IP-10 (CXCL10) | Increased secretion | 2 hours post-dose | Mouse |

Experimental Protocols

Chemical Synthesis

The detailed chemical synthesis of this compound (DSP-0509) is described in patent WO/2013/172479. The synthesis involves a multi-step process culminating in the formation of the pyrimidine scaffold and subsequent functionalization.

In Vitro TLR7/8 Reporter Assay

Objective: To determine the agonistic activity of this compound on human and murine TLR7 and human TLR8.

Methodology:

-

Cell Lines: HEK293 cells stably expressing either human TLR7, murine TLR7, or human TLR8, and containing a nuclear factor-kappa B (NF-κB) inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Cell Culture: Cells are maintained in appropriate media as recommended by the vendor.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

This compound is serially diluted and added to the cells.

-

The plates are incubated for 19-24 hours.

-

The supernatant is collected, and SEAP activity is measured using a fluorescent substrate.

-

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Anti-Tumor Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in syngeneic mouse models.

Methodology:

-

Animal Models: BALB/c or C3H mice are typically used.

-

Tumor Cell Lines: CT26 (colon carcinoma), LM8 (osteosarcoma), or 4T1 (mammary carcinoma) cells are subcutaneously implanted.

-

Dosing:

-

This compound is dissolved in a 2.5 mM glycine (B1666218) buffered solution (pH 10.2).

-

The compound is administered intravenously (e.g., 1 or 5 mg/kg) on a schedule such as once weekly.

-

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: Blood samples can be collected at various time points to measure cytokine levels (e.g., IFNα, TNFα) by ELISA or Luminex assays.

-

Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells).

Clinical Development

This compound has been evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. This trial has been terminated.

Conclusion

This compound (DSP-0509) is a potent and selective TLR7 agonist with a distinct chemical structure and favorable pharmacokinetic properties for systemic administration. Its mechanism of action, centered on the induction of type I interferons, leads to the activation of a broad anti-tumor immune response. Preclinical studies have demonstrated its efficacy in various tumor models, both as a monotherapy and in combination with other immunotherapies. Further investigation is warranted to fully elucidate its therapeutic potential in oncology.

References

- 1. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

Guretolimod's Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guretolimod (DSP-0509) is a selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant immunomodulatory activity. By activating TLR7, primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, this compound initiates a signaling cascade that results in the production of a distinct profile of cytokines. This technical guide provides a comprehensive overview of the impact of this compound on cytokine production, detailing the underlying signaling pathways, quantitative data from preclinical studies, and the experimental protocols utilized in this research. The information presented herein is intended to support further investigation and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: TLR7-MyD88 Signaling Pathway

This compound exerts its immunostimulatory effects through the activation of the Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. TLR7 is located within the endosomes of immune cells and recognizes single-stranded RNA (ssRNA), often of viral origin. This compound, as a synthetic small molecule agonist, mimics this natural ligand, triggering a downstream signaling cascade that is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.

Upon binding of this compound to TLR7, the receptor undergoes a conformational change, leading to the recruitment of MyD88. This initiates the assembly of a larger signaling complex, including interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). The activation of this complex ultimately leads to the translocation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), into the nucleus. The activation of these transcription factors drives the expression of a wide array of pro-inflammatory and antiviral genes, resulting in the production and secretion of various cytokines, most notably type I interferons (IFN-α/β).

Quantitative Data on Cytokine Production

In Vivo Cytokine Profile in Mice

Intravenous administration of this compound in tumor-bearing mice has been shown to induce a rapid and transient systemic cytokine response. The following table summarizes the key findings from a study where CT26 tumor-bearing Balb/c mice were treated with 1 mg/kg of this compound intravenously. Blood samples were collected at 2, 6, and 24 hours post-administration, and cytokine concentrations were measured by a Luminex assay.

| Cytokine/Chemokine | Peak Concentration at 2 hours (pg/mL) | Concentration at 24 hours |

| IFN-α | Markedly Increased | Returned to Baseline |

| TNF-α | Markedly Increased | Returned to Baseline |

| IP-10 (CXCL10) | Markedly Increased | Returned to Baseline |

| IL-6 | Increased | Returned to Baseline |

| MCP-1 (CCL2) | Increased | Returned to Baseline |

| MIP-1α (CCL3) | Increased | Returned to Baseline |

| MIP-1β (CCL4) | Increased | Returned to Baseline |

| G-CSF | Increased | Returned to Baseline |

| KC (CXCL1) | Increased | Returned to Baseline |

Note: "Markedly Increased" and "Increased" indicate a significant elevation over baseline levels as reported in the source study. The study also confirmed that this cytokine induction was absent in TLR7 knockout mice, demonstrating the TLR7-dependency of this compound's activity.

In Vitro Cytokine Profile in Human Whole Blood

In vitro studies using human whole blood have provided insights into the cytokine profile induced by this compound in a human matrix. An abstract reported that the minimum cytokine induction dose of this compound in human whole blood was lower than that of the TLR7/8 agonist 852A.[1] Furthermore, a study comparing this compound to the TLR7/8 agonist R848 in human whole blood incubated for 4 hours revealed a distinct cytokine signature for this compound.

| Cytokine | This compound (DSP-0509) | R848 (TLR7/8 Agonist) |

| IFN-α2 | Higher Concentration | Lower Concentration |

| TNF-α | Lower Concentration | Higher Concentration |

| IL-6 | Lower Concentration | Higher Concentration |

This differential profile, with a prominent induction of IFN-α2, is likely attributable to this compound's selectivity for TLR7 over TLR8.[2]

Experimental Protocols

In Vivo Cytokine Analysis in Mice

Objective: To determine the systemic cytokine and chemokine response to intravenously administered this compound in a tumor-bearing mouse model.

Experimental Workflow:

Methodology:

-

Animal Model: CT26 tumor cells are subcutaneously implanted into Balb/c mice.

-

Drug Administration: Once tumors are established, mice are treated with a single intravenous bolus of this compound at a dose of 1 mg/kg.

-

Sample Collection: Blood samples are collected via cardiac puncture or another appropriate method at 2, 6, and 24 hours post-administration.

-

Sample Processing: Whole blood is processed to separate plasma, which is then stored at -80°C until analysis.

-

Cytokine Measurement: Plasma concentrations of a panel of cytokines and chemokines are quantified using a multiplex Luminex assay. Specific cytokines, such as IFN-α, may be measured using a dedicated Enzyme-Linked Immunosorbent Assay (ELISA) for higher sensitivity and specificity.

-

Data Analysis: Cytokine concentrations at different time points are compared to baseline levels to determine the kinetics of the immune response.

In Vitro Human Whole Blood Assay

Objective: To characterize the cytokine production profile of this compound in a human whole blood matrix.

Experimental Workflow:

Methodology:

-

Sample Collection: Fresh human whole blood is collected from healthy donors into tubes containing an appropriate anticoagulant (e.g., heparin).

-

In Vitro Stimulation: Whole blood is incubated in the presence of varying concentrations of this compound or a control compound (e.g., another TLR agonist or vehicle) for a specified period, typically 4 to 24 hours, at 37°C in a 5% CO2 incubator.

-

Sample Processing: Following incubation, the blood is centrifuged to separate the plasma.

-

Cytokine Quantification: The concentrations of specific cytokines (e.g., IFN-α2, TNF-α, IL-6) in the plasma are measured by ELISA.

-

Data Analysis: The levels of cytokines induced by this compound are compared to those induced by control compounds to determine the specific cytokine signature of this compound.

Discussion and Future Directions

The available data consistently demonstrate that this compound is a potent inducer of a Th1-polarizing cytokine response, characterized by the prominent production of IFN-α. This cytokine profile is consistent with its mechanism of action as a selective TLR7 agonist. The transient nature of the in vivo cytokine induction suggests a favorable safety profile, potentially avoiding the prolonged systemic inflammation that can be associated with other immunomodulatory agents.

The distinct cytokine signature of this compound, with a preference for IFN-α over pro-inflammatory cytokines like TNF-α and IL-6 in human whole blood, highlights its potential for therapeutic applications where a strong type I interferon response is desired without excessive inflammation.

Future research should focus on obtaining a more comprehensive, quantitative profile of the cytokines and chemokines induced by this compound in various human immune cell subsets, such as purified pDCs, B cells, and monocytes. This will provide a more detailed understanding of its cell-specific effects. Furthermore, clinical studies are needed to confirm these preclinical findings in patients and to correlate the cytokine response with clinical outcomes.

Conclusion

This compound is a selective TLR7 agonist that potently stimulates the innate immune system, leading to the production of a distinct cytokine profile dominated by type I interferons. The data summarized in this technical guide provide a solid foundation for the continued development of this compound as a novel immunotherapy. The detailed experimental protocols offer a framework for researchers to further investigate the immunomodulatory properties of this promising compound.

References

Guretolimod: A Paradigm Shift in Immuno-Oncology by Converting Immunologically "Cold" Tumors to "Hot"

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is often hampered by the non-immunogenic nature of "cold" tumors, which are characterized by a lack of T-cell infiltration. Guretolimod (DSP-0509), a selective Toll-like receptor 7 (TLR7) agonist, has emerged as a promising therapeutic agent capable of transforming these immunologically barren landscapes into "hot," inflamed microenvironments susceptible to immune-mediated destruction. This guide provides a comprehensive technical overview of the mechanisms, preclinical data, and experimental methodologies underlying this compound's capacity to convert "cold" tumors to "hot" tumors, thereby enhancing anti-tumor immunity.

Core Mechanism of Action: TLR7 Agonism and Immune Activation

This compound is a small molecule designed for systemic administration that selectively activates TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other myeloid cells.[1][2] Activation of TLR7 by this compound initiates a signaling cascade that bridges the innate and adaptive immune systems.

Signaling Pathway

The binding of this compound to TLR7 triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the robust production of pro-inflammatory cytokines, most notably type I interferons (IFN-α/β), and other key cytokines like TNF-α.[2]

Downstream Immunological Effects

The cytokines produced upon TLR7 activation orchestrate a broad anti-tumor immune response:

-

Dendritic Cell (DC) Maturation: Type I IFNs and other cytokines promote the maturation and activation of DCs, enhancing their ability to process and present tumor-associated antigens to T cells.

-

T-Cell Priming and Activation: Activated DCs migrate to lymph nodes and prime naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).

-

CTL Infiltration: The inflamed tumor microenvironment, characterized by the presence of chemokines, facilitates the recruitment and infiltration of activated CTLs into the tumor.

-

Enhanced Cytotoxicity: Within the tumor, CTLs recognize and kill cancer cells. The expression of effector molecules like Granzyme B (Gzmb) and Perforin (Prf1) is upregulated.[2][3]

-

NK Cell Activation: this compound also induces the expansion and activation of Natural Killer (NK) cells, which contribute to direct tumor cell lysis.

-

Macrophage Repolarization: There is evidence suggesting that TLR7 agonism can shift the balance of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype, further contributing to anti-tumor immunity.

Preclinical Evidence: Converting "Cold" Tumors to "Hot"

In vivo studies in syngeneic mouse tumor models have demonstrated this compound's ability to suppress tumor growth and modulate the tumor microenvironment (TME).

Monotherapy Anti-Tumor Efficacy

Intravenous administration of this compound has shown significant tumor growth inhibition in various murine cancer models, including colorectal (CT26), osteosarcoma (LM8), and breast cancer (4T1). Notably, the anti-tumor effect is dependent on a functional T-cell response, as efficacy is abrogated in T-cell deficient nude mice.

| Tumor Model | Treatment | Outcome | Reference |

| LM8 Osteosarcoma | This compound (1 mg/kg, i.v., weekly) | Significant suppression of primary tumor growth and lung metastasis. | |

| CT26 Colorectal | This compound (5 mg/kg, i.v., weekly) | Significant tumor growth inhibition. |

Modulation of the Tumor Microenvironment

This compound treatment leads to a profound shift in the cellular composition and cytokine profile of the TME, consistent with a "cold"-to-"hot" conversion.

| Parameter | Observation | Tumor Model | Reference |

| CD8+ T-Cell Infiltration | Increased infiltration of CD8+ T cells into the tumor. | CT26, LM8 | |

| Effector Memory T-Cells | Expansion of effector memory T-cell populations (CD8+CD62L-CD127+) in both peripheral blood and tumor. | CT26 | |

| NK Cell Expansion | Increased proportion of NK cells within the tumor. | CT26 | |

| Regulatory T-Cells (Tregs) | Increased proportion of Tregs, suggesting a potential compensatory immunosuppressive mechanism. | CT26 | |

| Gene Expression | Upregulation of genes associated with CTL activity (e.g., Gzmb, Prf1) and antigen presentation (MHC Class I). | CT26 | |

| Cytokine Induction | Systemic, transient increase in plasma levels of IFN-α and other pro-inflammatory cytokines post-administration. | CT26-bearing mice |

Synergistic Effects with Combination Therapies

The immunomodulatory effects of this compound make it an ideal candidate for combination with other anti-cancer therapies.

-

With Anti-PD-1 Antibody: The combination of this compound with an anti-PD-1 antibody resulted in significantly enhanced tumor growth inhibition compared to either monotherapy in the CT26 model. This combination also led to a significant increase in CD8+ T cells expressing Gzmb, Prf1, Ctla4, and Icos. Mice that achieved a complete response rejected tumor re-challenge, indicating the establishment of long-term immunological memory.

-

With Radiotherapy: Combining this compound with radiation therapy enhanced anti-tumor activity in CT26, LM8, and 4T1 models. This combination increased the tumor lytic activity of spleen cells and the levels of splenic effector memory CD8 T cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

This protocol outlines the procedure for isolating and analyzing immune cell populations from murine tumors.

1. Tumor Dissociation and Single-Cell Suspension Preparation:

-

Excise tumors from euthanized mice and place them in ice-cold RPMI-1640 medium.

-

Mince the tumor tissue into small pieces (1-2 mm³) using a sterile scalpel.

-

Transfer the minced tissue into a gentleMACS C Tube (Miltenyi Biotec) containing an enzyme cocktail (e.g., Tumor Dissociation Kit, mouse; Miltenyi Biotec, or a custom cocktail of Collagenase D and DNase I).

-

Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol to generate a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide) and count viable cells using a hemocytometer and Trypan Blue exclusion.

2. Antibody Staining:

-

Resuspend approximately 1-2 x 10⁶ cells per sample in 100 µL of FACS buffer.

-

Add an Fc receptor blocking antibody (e.g., anti-mouse CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.

-

Add a cocktail of fluorescently conjugated antibodies specific for surface markers of interest (e.g., CD45, CD3, CD4, CD8, CD44, CD62L, NK1.1, F4/80, CD11c, etc.) at pre-titrated concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

(Optional) For intracellular staining (e.g., for FoxP3 in Tregs or Granzyme B in CTLs), fix and permeabilize the cells using a commercially available kit (e.g., FoxP3/Transcription Factor Staining Buffer Set) and then stain with intracellular antibodies.

-

Resuspend the final cell pellet in FACS buffer for analysis.

3. Flow Cytometry Analysis:

-

Acquire data on a multi-color flow cytometer (e.g., BD LSRFortessa).

-

Use compensation controls (single-stained beads or cells) to correct for spectral overlap.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on viable, single cells, then on CD45+ leukocytes, and subsequently identify specific immune cell subsets based on their marker expression.

Cytokine Analysis from Plasma or Tumor Homogenates

This protocol describes the quantification of cytokine levels using a multiplex bead-based immunoassay.

1. Sample Preparation:

-

Plasma: Collect whole blood from mice via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until use.

-